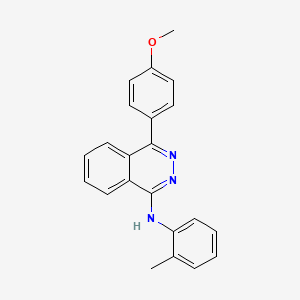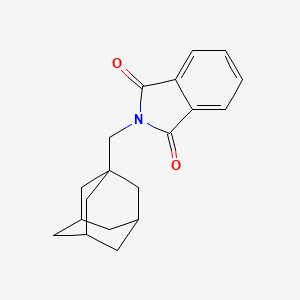![molecular formula C18H26ClNO6 B5226365 1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5226365.png)
1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate, also known as JNJ-7925476, is a selective antagonist of the orexin-2 receptor (OX2R). Orexins are neuropeptides that play a crucial role in regulating arousal, wakefulness, and appetite. The OX2R is a G protein-coupled receptor that is primarily expressed in the central nervous system. JNJ-7925476 has been shown to be effective in preclinical studies as a potential treatment for sleep disorders, addiction, and obesity.
Mecanismo De Acción
1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate is a selective antagonist of the OX2R, which is primarily expressed in the central nervous system. Orexins are neuropeptides that play a crucial role in regulating arousal, wakefulness, and appetite. The OX2R is involved in the regulation of sleep-wake cycles, and has been implicated in various disorders, including sleep disorders, addiction, and obesity.
1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate works by blocking the binding of orexin to the OX2R, which reduces the activity of the orexin system. This results in a decrease in wakefulness and an increase in sleep. 1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate has also been shown to reduce the rewarding effects of drugs of abuse, which may be due to its ability to block the OX2R.
Biochemical and Physiological Effects
1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate has been shown to have several biochemical and physiological effects. In preclinical studies, 1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate has been found to increase NREM sleep and decrease wakefulness. 1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate has also been shown to reduce the rewarding effects of drugs of abuse, which may be due to its ability to block the OX2R.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate has several advantages and limitations for lab experiments. One advantage is its selectivity for the OX2R, which allows for specific targeting of the orexin system. 1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate also has good pharmacokinetic properties, which make it suitable for in vivo studies.
One limitation of 1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate is its relatively low potency, which may limit its effectiveness in certain applications. 1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate also has a relatively short half-life, which may require frequent dosing in in vivo studies.
Direcciones Futuras
There are several future directions for the study of 1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate. One potential area of research is the development of more potent and selective OX2R antagonists. Another area of research is the investigation of the role of the orexin system in various disorders, including addiction, obesity, and sleep disorders. Finally, the development of 1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate as a potential treatment for these disorders may be an important area of future research.
Métodos De Síntesis
The synthesis of 1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate involves several steps, starting with the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. The resulting product is then reacted with 4-methylpiperidine to form 1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine. Finally, the piperidine compound is treated with oxalic acid to form the oxalate salt of 1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate. The overall yield of the synthesis is around 40%, and the purity of the final product is typically greater than 99%.
Aplicaciones Científicas De Investigación
1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate has been extensively studied in preclinical models as a potential treatment for various disorders. In a study published in the Journal of Pharmacology and Experimental Therapeutics, 1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate was found to be effective in reducing cocaine-seeking behavior in rats. The study suggested that the OX2R may play a critical role in drug addiction, and that 1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate may be a promising candidate for further development as a treatment for addiction.
1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate has also been studied as a potential treatment for sleep disorders. In a study published in the Journal of Sleep Research, 1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate was found to increase non-rapid eye movement (NREM) sleep in rats. The study suggested that 1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate may be a potential treatment for insomnia and other sleep disorders.
Propiedades
IUPAC Name |
1-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO2.C2H2O4/c1-14-6-8-18(9-7-14)10-11-19-12-13-20-16-5-3-2-4-15(16)17;3-1(4)2(5)6/h2-5,14H,6-13H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSRTZMXBLXCNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOCCOC2=CC=CC=C2Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-fluorophenoxy)propyl]-1-butanamine](/img/structure/B5226284.png)

![N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine oxalate](/img/structure/B5226308.png)
![2,6-di-tert-butyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5226316.png)
![3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5226321.png)

![1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B5226346.png)
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5226350.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5226351.png)

![5-[(3-methoxyphenoxy)methyl]-N-methyl-N-[4-(4-morpholinyl)butyl]-3-isoxazolecarboxamide](/img/structure/B5226377.png)
![5-{3-ethoxy-4-[2-(1-naphthylthio)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5226388.png)

![N-(4-nitrophenyl)-2-(4-{[(4-nitrophenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5226397.png)